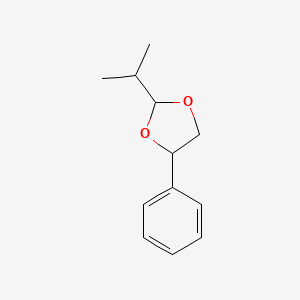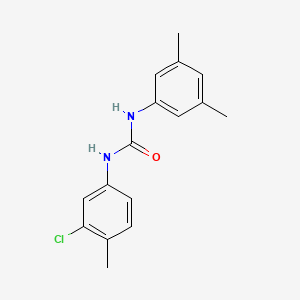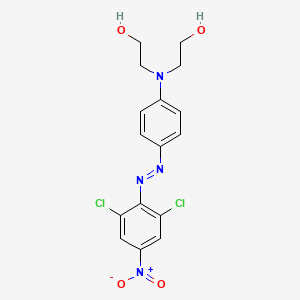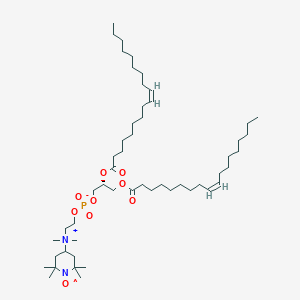
Decaphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decaphenyltetrasilane is a unique organosilicon compound with the molecular formula C60H50Si4 It is characterized by its structure, which consists of a tetrasilane backbone with ten phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decaphenyltetrasilane can be synthesized through various methods. One common approach involves the reaction of phenylsilane with a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Decaphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of siloxane bonds, resulting in compounds such as silanols and siloxanes.
Reduction: Reduction reactions can modify the silicon-silicon bonds, potentially leading to the formation of lower silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Decaphenyltetrasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism by which decaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-silicon and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Tetrasilane: A simpler analog with the formula SiH3-(SiH2)2-SiH3.
Hexaphenyldisilane: Another organosilicon compound with six phenyl groups attached to a disilane backbone.
Uniqueness: Decaphenyltetrasilane is unique due to its high phenyl content and tetrasilane backbone, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and unique electronic properties .
Eigenschaften
Molekularformel |
C60H50Si4 |
|---|---|
Molekulargewicht |
883.4 g/mol |
IUPAC-Name |
[diphenyl(triphenylsilyl)silyl]-diphenyl-triphenylsilylsilane |
InChI |
InChI=1S/C60H50Si4/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52,53-35-15-3-16-36-53)63(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(59-47-27-9-28-48-59,60-49-29-10-30-50-60)62(54-37-17-4-18-38-54,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H |
InChI-Schlüssel |
PADLYGBOVMIGEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)







